1-(6-Chloropyrimidin-4-yl)-3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methylurea
CAS No.:
Cat. No.: VC15875081
Molecular Formula: C14H13Cl3N4O3
Molecular Weight: 391.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13Cl3N4O3 |
|---|---|
| Molecular Weight | 391.6 g/mol |
| IUPAC Name | 1-(6-chloropyrimidin-4-yl)-3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methylurea |
| Standard InChI | InChI=1S/C14H13Cl3N4O3/c1-21(10-5-9(15)18-6-19-10)14(22)20-13-11(16)7(23-2)4-8(24-3)12(13)17/h4-6H,1-3H3,(H,20,22) |
| Standard InChI Key | VTXWRMSXTUMNJQ-UHFFFAOYSA-N |
| Canonical SMILES | CN(C1=CC(=NC=N1)Cl)C(=O)NC2=C(C(=CC(=C2Cl)OC)OC)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three distinct components:
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A 6-chloropyrimidin-4-yl group, which contributes to heterocyclic aromaticity and electronic interactions.
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A 2,6-dichloro-3,5-dimethoxyphenyl ring, providing steric bulk and hydrophobic character.
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A methylurea linker that facilitates hydrogen bonding and conformational flexibility .
The molecular formula C₁₄H₁₃Cl₃N₄O₃ corresponds to a molecular weight of 391.64 g/mol . The presence of three chlorine atoms and two methoxy groups enhances its lipophilicity, as evidenced by a computed XLogP3 value of 4.2 .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₃Cl₃N₄O₃ | |
| Molecular Weight | 391.64 g/mol | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 7 | |
| Rotatable Bond Count | 4 |
Spectral Characterization
The compound’s structure has been validated through ¹H-NMR and ¹³C-NMR spectroscopy. For instance, the monohydrochloride salt form exhibits distinct peaks in its ¹³C-NMR spectrum, confirming the presence of the dichloro-dimethoxyphenyl group and methylurea linkage . Powder X-ray diffraction (PXRD) patterns further authenticate its crystalline forms, which are critical for pharmaceutical formulation .
Synthesis and Purification
Synthetic Pathways
The synthesis typically involves a multi-step process:
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Coupling Reaction: A pyrimidine amine intermediate reacts with a dichloro-dimethoxyphenyl isocyanate under basic conditions (e.g., triethylamine) to form the urea backbone .
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Methylation: Introduction of the methyl group occurs via alkylation of the pyrimidine nitrogen, often using methyl iodide or dimethyl sulfate .
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Purification: Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from solvents like ethanol yield the pure compound .
Challenges in Synthesis
Key challenges include controlling regioselectivity during urea formation and minimizing hydrolysis of the methoxy groups under acidic or basic conditions. Optimized reaction temperatures (0–25°C) and anhydrous environments improve yields .
Pharmacological Applications
FGFR4 Inhibition
The compound exhibits potent inhibition of FGFR4, a receptor tyrosine kinase implicated in hepatocellular carcinoma and breast cancer. By binding to the ATP-binding pocket of FGFR4, it disrupts downstream signaling pathways such as MAPK/ERK, reducing tumor proliferation .
Table 2: Pharmacological Profile
Preclinical Efficacy
In xenograft models of FGFR4-driven cancers, the compound demonstrated 60–70% tumor growth inhibition at daily oral doses of 10 mg/kg . Its pharmacokinetic profile includes moderate plasma clearance (15 mL/min/kg) and a half-life of 4–6 hours in rodents .
Crystallography and Formulation
Crystalline Forms
Patent US10562888B2 discloses several crystalline salt forms, including:
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Monohydrochloride: Characterized by PXRD peaks at 2θ = 8.5°, 12.1°, and 17.3° .
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Dihydrochloride: Exhibits enhanced solubility in aqueous buffers (pH 4.0–6.5) .
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Ethanesulfonate: Improves bioavailability by 40% compared to the free base .
Pharmaceutical Compositions
Formulations for oral administration utilize microcrystalline cellulose and sodium starch glycolate, achieving >90% dissolution within 30 minutes . Parenteral formulations employ cyclodextrin complexes to enhance solubility .
Future Directions
Synthesis Optimization
Developing catalytic asymmetric methods could reduce step counts and improve enantiomeric purity. Flow chemistry approaches may enhance scalability for industrial production.
Expanded Therapeutic Indications
Ongoing studies explore the compound’s efficacy in FGFR4-positive rhabdomyosarcoma and pancreatic neuroendocrine tumors . Combination therapies with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies) are under preclinical evaluation .
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